L-Lysine acetate

Catalog No.
S534188
CAS No.
57282-49-2
M.F
C6H14N2O2.C2H4O2
C8H18N2O4
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lysine acetate

L-Lysine HCl often causes chloride-induced pitting corrosion in stainless steel bioreactors and requires extra buffering due to its acidic pH. L-Lysine acetate (CAS 57282-49-2) eliminates these issues as a chloride-free, near-neutral pH lysine source. Key benefits: • Prevents chloride corrosion, extending bioreactor lifespan. • Neutral pH reduces buffer requirements, simplifying formulations. • Suppresses protein aggregation in mAb formulations for enhanced stability. • Ideal for parenteral nutrition and cell culture feeds without chloride stress.

CAS Number

57282-49-2

Product Name

L-Lysine acetate

IUPAC Name

acetic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C6H14N2O2.C2H4O2
C8H18N2O4

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-N

solubility

Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Synonyms

Acetate, Lysine, Enisyl, L Lysine, L-Lysine, Lysine, Lysine Acetate, Lysine Hydrochloride

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N

The exact mass of the compound L-Lysine acetate is 206.1267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98% (HPLC)

Package Size

25 g, 100 g

L-Lysine acetate is the acetate salt of the essential amino acid L-Lysine. It serves as a highly water-soluble, biocompatible source of L-Lysine, frequently utilized in biopharmaceutical formulations, parenteral nutrition solutions, and specialized cell culture applications where precise pH control and the absence of halides are critical process parameters. Unlike the more common hydrochloride salt, the acetate counter-ion offers distinct physicochemical properties that directly impact processability, stability, and compatibility with sensitive biological systems and manufacturing hardware.

Research Fit

Chloride-free lysine source for parenteral nutrition research and cell culture media
Meets USP, EP, and JP monograph specifications
Supports pharmaceutical excipient studies and formulation development

Direct substitution of L-Lysine acetate with its hydrochloride (HCl) salt is often unviable in controlled bioprocessing and formulation environments. The HCl salt introduces chloride ions, which can induce pitting and crevice corrosion in standard 304 and 316-grade stainless steel bioreactors, compromising equipment integrity. Furthermore, L-Lysine HCl solutions are acidic (pH 5.0-6.0 for a 1-in-10 solution), requiring additional buffering agents for pH-sensitive applications, whereas L-Lysine acetate provides a more neutral pH, simplifying formulation. The choice of salt is therefore a critical procurement decision tied directly to process compatibility, equipment longevity, and final product stability.

Substitution Risk

L-Lysine acetate (this product)
L-Lysine hydrochloride
Counter-ion: acetate (chloride-free) vs. hydrochloride (~19.4% chloride); may shift chloride load in formulations.
Reported higher aqueous solubility may alter concentration limits in liquid formulations.
Hygroscopicity and moisture resistance profiles differ; powder flow and caking behavior may not transfer directly.

High Aqueous Solubility

L-Lysine acetate demonstrates exceptionally high solubility in water, a critical parameter for preparing concentrated stock solutions in fed-batch bioprocessing and high-dose drug formulations. Its solubility exceeds 100 g per 100 g of water at room temperature. This is a significant advantage over the common L-Lysine hydrochloride salt, which has a reported solubility of 65 g per 100 mL of water.

Evidence DimensionSolubility in Water (Room Temperature)
Target Compound Data>100 g / 100 g H₂O
Comparator Or BaselineL-Lysine Hydrochloride: 65 g / 100 mL H₂O
Quantified Difference>53% higher solubility by weight
ConditionsAqueous solution at room temperature.

Higher solubility allows for the formulation of more concentrated, lower-volume solutions, reducing storage needs and simplifying dosing in manufacturing workflows.

Chloride Content
Head-to-head
≤0.05% vs. ~19.4%
Supports low-chloride formulation research.
USP monograph context.

Chloride-Free Processing

A primary procurement driver for L-Lysine acetate is the complete elimination of chloride ions from the process stream. Chloride ions are known to break down the passive protective film on austenitic stainless steels (e.g., 304L, 316L), leading to localized pitting and crevice corrosion, especially in the neutral or acidic solutions common in bioprocessing. By substituting L-Lysine HCl with L-Lysine acetate, the risk of chloride-induced corrosion in expensive capital equipment like bioreactors and piping systems is mitigated.

Evidence DimensionChloride Ion Content
Target Compound Data0%
Comparator Or BaselineL-Lysine Hydrochloride: ~19.3% chloride by mass
Quantified DifferenceTotal elimination of process chloride contribution from the lysine source
ConditionsUse as a raw material in stainless steel (304/316L) bioprocessing equipment.

This substitution protects capital equipment from corrosion, reducing maintenance costs, preventing process contamination with metal ions, and extending the operational lifetime of manufacturing assets.

Aqueous Solubility
Cross-study
>100 g/100 g vs. 65 g/100 mL
Reported ≥1.5‑fold higher solubility.
20–25°C; vendor datasheets.

Near-Neutral pH

L-Lysine acetate provides a significant process advantage by forming near-neutral solutions, contrasting with the inherent acidity of L-Lysine HCl. Pharmacopoeial standards state that a 10% w/v solution of L-Lysine HCl in water has a pH between 5.0 and 6.0. In contrast, L-Lysine acetate solutions are closer to physiological pH. This property is critical in biopharmaceutical formulations where maintaining a specific pH range is essential for the stability of protein therapeutics like monoclonal antibodies, and it reduces or eliminates the need for additional pH-adjusting buffers.

Evidence DimensionpH of 10% Aqueous Solution
Target Compound DataNear-neutral (typically ~6.5-7.5)
Comparator Or BaselineL-Lysine Hydrochloride: pH 5.0 - 6.0
Quantified DifferenceProvides a less acidic solution by 1.0-2.5 pH units
Conditions1.0 g of compound dissolved in 10 mL of water.

Using L-Lysine acetate simplifies formulation workflows, reduces the number of raw materials, and minimizes the risk of protein denaturation or aggregation caused by acidic conditions.

Moisture Resistance
Data to verify
40% clumping reduction (case study)
Reported to improve powder flow.
Case study; stability context.

Protein Aggregation Suppression

Both L-Lysine and L-Arginine are known to inhibit protein aggregation, a critical failure mode for therapeutic proteins. Studies on myofibrillar proteins demonstrated that both amino acids effectively alleviate adverse effects from freezing, such as aggregation and loss of solubility. L-Lysine functions as a chemical chaperone, modulating protein-protein contacts to prevent the formation of non-specific aggregates and promote well-ordered structures, which is beneficial for both stability and crystallization. While L-Arginine is also a widely used aggregation suppressor, L-Lysine provides a chemically distinct alternative and has been suggested to be favored for promoting solubility at high protein concentrations.

Evidence DimensionInhibition of Protein Aggregation
Target Compound DataEffectively alleviates freezing-induced aggregation and reduces oxidation of polar amino groups
Comparator Or BaselineL-Arginine: Also effectively alleviates freezing-induced aggregation
Quantified DifferenceComparable efficacy in preventing aggregation in model systems
ConditionsMyofibrillar protein extracts from porcine Longissimus lumborum subjected to freezing.

This compound is a validated choice for use as a stabilizing excipient in high-concentration biologic drug formulations, helping to ensure product efficacy and extend shelf-life.

Solution pH
Class-level
Acetate: pH 6.5–7.5; HCl: acidic
Near-neutral pH may support injectable compatibility studies.
CP2020/AJI92 specifications.

High-Concentration mAb Formulation

For developing stable, low-volume subcutaneous mAb formulations. The high solubility of L-Lysine acetate allows for achieving target protein concentrations, while its near-neutral pH and proven ability to suppress aggregation help maintain the therapeutic protein's structural integrity and prevent loss of efficacy.

Fed-Batch Cell Culture

As a lysine supplement in concentrated nutrient feeds for large-scale cell culture. Using L-Lysine acetate instead of the HCl salt prevents the accumulation of chloride ions in the bioreactor, mitigating the risk of corrosion to stainless steel equipment and avoiding potential chloride-induced cellular stress.

Parenteral Nutrition Solutions

In the compounding of multi-component parenteral nutrition solutions where pH control and avoidance of excess chloride are critical for patient safety and solution stability. The acetate salt provides a biocompatible counter-ion that the body can metabolize, making it a suitable choice for intravenous administration.

Protein Crystallization Additive

As a versatile additive in protein crystallization screening kits. Its ability to act as a chemical chaperone and aggregation suppressor can help produce higher-quality crystals of difficult-to-crystallize proteins, facilitating structural biology research.

Application Fit Matrix

Application
Selection Property
Validation Focus
Parenteral nutrition research
Chloride-free counter-ion, near-neutral pH
Chloride load modeling, pH compatibility in admixtures
High-concentration liquid formulation studies
High aqueous solubility
Solubility limits in amino acid admixtures
Solid formulation development (humidity)
Reduced hygroscopicity
Powder flow and caking under humid storage
Cell culture media optimization
Chloride-free lysine source
Osmolality control, cell growth yield

Physical Description

Liquid
Solid; [Merck Index]
Solid
White crystals or crystalline powder; odourless

Color/Form

Needles from water, hexagonal plates from dilute alcohol
Colorless crystals

XLogP3

-3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

206.12665706 Da

Monoisotopic Mass

206.12665706 Da

Heavy Atom Count

14

Taste

Sweet/bitter

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Solid powder

Melting Point

224 °C, decomposes
224.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TTL6G7LIWZ

Related CAS

56-87-1 (Parent)

Drug Indication

Supplemental lysine has putative anti-herpes simplex virus activity. There is preliminary research suggesting that it may have some anti-osteoporotic activity.

Therapeutic Uses

Lysine appears to have antiviral, anti-osteoporotic, cardiovascular, and lipid-lowering effects, although more controlled human studies are needed.
Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.
/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.
Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/

Other CAS

57282-49-2
52315-76-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for L-Lysine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Like other amino acids, the metabolism of free lysine follows two principal paths: protein synthesis and oxidative catabolism. It is required for biosynthesis of such substances as carnitine, collage, and elastin.
Oxidative deamination or transamination of l-lysine /yields/ alpha-keto-epsilon-aminocaproic acid; decarboxylation of l-lysine /yields/ cadaverine. /From table/
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
... Rates of lysine metabolism in fetal sheep during chronic hypoglycemia and following euglycemic recovery /were compared with/ results with normal, age-matched euglycemic control fetuses to explain the adaptive response of protein metabolism to low glucose concentrations. Restriction of the maternal glucose supply to the fetus lowered the net rates of fetal (umbilical) glucose (42%) and lactate (36%) uptake, causing compensatory alterations in fetal lysine metabolism. The plasma lysine concentration was 1.9-fold greater in hypoglycemic compared with control fetuses, but the rate of fetal (umbilical) lysine uptake was not different. In the hypoglycemic fetuses, the lysine disposal rate also was higher than in control fetuses due to greater rates of lysine flux back into the placenta and into fetal tissue. The rate of CO2 excretion from lysine decarboxylation was 2.4-fold higher in hypoglycemic than control fetuses, indicating greater rates of lysine oxidative metabolism during chronic hypoglycemia. No differences were detected for rates of fetal protein accretion or synthesis between hypoglycemic and control groups, although there was a significant increase in the rate of protein breakdown (p < 0.05) in the hypoglycemic fetuses, indicating small changes in each rate. This was supported by elevated muscle specific ubiquitin ligases and greater concentrations of 4E-BP1. Euglycemic recovery after chronic hypoglycemia normalized all fluxes and actually lowered the rate of lysine decarboxylation compared with control fetuses (p < 0.05). These results indicate that chronic hypoglycemia increases net protein breakdown and lysine oxidative metabolism, both of which contribute to slower rates of fetal growth over time. Furthermore, euglycemic correction for 5 days returns lysine fluxes to normal and causes an overcorrection of lysine oxidation.

Associated Chemicals

L-Lysine monohydrochloride; 657-27-2
L-Lysine dihydrochloride (DL); 657-26-1
L-Lysine hydrochloride; 10098-89-2
(DL)-Lysine; 70-54-2

Wikipedia

Lysine
Unsymmetrical_dimethylhydrazine

Drug Warnings

Patients with hypercholesterolemia should be aware that supplemental lysine has been linked to increased cholesterol levels in animal studies. However, other studies have shown lysine can also decrease cholesterol levels.
Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.
L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Isolation from acid-hydrolyzed proteins (casein, fibrin or blood corpuscle paste)
Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum
The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum
A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

L-Lysine, acetate (1:1): ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: lysine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Lysine 10 mmol/kq given to mice for 1 to 10 days significantly increased clonic and tonic seizure latencies caused by 60 mg/kg pentylenetetrazol (PTZ). On day 1 the clonic and tonic seizure latencies were increased from 160.4 +/- 26.3 and 828.6 +/- 230.8 s to 286.1 +/- 103.3 and 982.3 +/- 98.6 respectively. Both clonic and tonic seizure latencies increased steadily with additional L-lysine treatment without significant change in survival rate. On day 10, the anticonvulsant effect reached its highest level with a block of tonic seizures and survival rate of 100% without tolerance developing. Acute L-lysine significantly increased the mean clonic latency from 85.8 +/- 5.24 to 128.2 +/- 9.0 s and the mean tonic seizure from 287.2 +/- 58.7 to 313.5 +/- 42.2 s with 80 mg/kg of PTZ. On day 10 of treatment, the anticonvulsant effect of L-lysine was highest, with a significant incr of 155 and 184% in clonic and tonic latencies over control, respectively. After 15 and 20 day treatment, clonic and tonic seizure latencies and survival rate decreased, suggesting development of tolerance ...
Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.
Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.
Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.
... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.
1: Zhang W, Ray C, Poojary MM, Jansson T, Olsen K, Lund MN. Inhibition of Maillard reactions by replacing galactose with galacto-oligosaccharides in casein model systems. J Agric Food Chem. 2018 Dec 24. doi: 10.1021/acs.jafc.8b05565. [Epub ahead of print] PubMed PMID: 30582810.
2: Janczura KJ, Volmar CH, Wahlestedt C. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. J Vis Exp. 2018 Nov 30;(141). doi: 10.3791/58648. PubMed PMID: 30582583.
3: Zhao L, Duan YT, Wang JL, Lu P, Zhang ZJ, Zheng XK, Feng WS. Epigenetic Targets and Their Inhibitors in Cancer Therapy. Curr Top Med Chem. 2018 Dec 23. doi: 10.2174/1568026619666181224095449. [Epub ahead of print] PubMed PMID: 30582481.
4: Li Y, He Q, Du S, Guo S, Geng Z, Deng Z. Study of Methanol Extracts from Different Parts of Peganum harmala L. Using (1)H-NMR Plant Metabolomics. J Anal Methods Chem. 2018 Nov 18;2018:6532789. doi: 10.1155/2018/6532789. eCollection 2018. PubMed PMID: 30581649; PubMed Central PMCID: PMC6276451.
5: Matsuda S, Baba R, Oki H, Morimoto S, Toyofuku M, Igaki S, Kamada Y, Iwasaki S, Matsumiya K, Hibino R, Kamada H, Hirakawa T, Iwatani M, Tsuchida K, Hara R, Ito M, Kimura H. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2018 Dec 22. doi: 10.1038/s41386-018-0300-9. [Epub ahead of print] PubMed PMID: 30580376.
6: Veldmann KH, Minges H, Sewald N, Lee JH, Wendisch VF. Metabolic engineering of Corynebacterium glutamicum for the fermentative production of halogenated tryptophan. J Biotechnol. 2018 Dec 20. pii: S0168-1656(18)30722-3. doi: 10.1016/j.jbiotec.2018.12.008. [Epub ahead of print] PubMed PMID: 30579891.
7: Huang N, Cao B, Brietzke E, Park C, Cha D, Pan Z, Zhu J, Liu Y, Xie Q, Zeng J, McIntyre RS, Wang J, Yan L. A pilot case-control study on the association between N-acetyl derivatives in serum and first-episode schizophrenia. Psychiatry Res. 2018 Dec 6;272:36-41. doi: 10.1016/j.psychres.2018.11.064. [Epub ahead of print] PubMed PMID: 30579179.
8: Kasten G, Löbmann K, Grohganz H, Rades T. Co-former selection for co-amorphous drug-amino acid formulations. Int J Pharm. 2018 Dec 19. pii: S0378-5173(18)30952-9. doi: 10.1016/j.ijpharm.2018.12.036. [Epub ahead of print] PubMed PMID: 30578980.
9: Liu J, Liang T, Zhangsun W. KDM3A is associated with tumor metastasis and modulates colorectal cancer cell migration and invasion. Int J Biol Macromol. 2018 Dec 19. pii: S0141-8130(18)35625-3. doi: 10.1016/j.ijbiomac.2018.12.105. [Epub ahead of print] PubMed PMID: 30578902.
10: Pucci M, Micioni Di Bonaventura MV, Zaplatic E, Bellia F, Maccarrone M, Cifani C, D'Addario C. Transcriptional regulation of the endocannabinoid system in a rat model of binge-eating behavior reveals a selective modulation of the hypothalamic fatty acid amide hydrolase gene. Int J Eat Disord. 2018 Dec 22. doi: 10.1002/eat.22989. [Epub ahead of print] PubMed PMID: 30578649.
11: Krämer AC, Davies MJ. Effect of methylglyoxal-induced glycation on the composition and structure of β-lactoglobulin and α-lactalbumin. J Agric Food Chem. 2018 Dec 21. doi: 10.1021/acs.jafc.8b05809. [Epub ahead of print] PubMed PMID: 30577692.
12: Wang Z, Wang M, Wang C, Lu B. Identification and functional characterization of a novel missense mutation in FRMD7 responsible for idiopathic congenital nystagmus. Acta Biochim Biophys Sin (Shanghai). 2018 Dec 20. doi: 10.1093/abbs/gmy161. [Epub ahead of print] PubMed PMID: 30576400.
13: Yu M, Li X, Huang X, Zhang J, Zhang Y, Wang H. A New Cell Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index. ACS Appl Mater Interfaces. 2018 Dec 21. doi: 10.1021/acsami.8b21027. [Epub ahead of print] PubMed PMID: 30576099.
14: Wright CM, Whitaker RH, Onuiri JE, Blackburn T, McGarity S, Bjornsti MA, Placzek W. UBC9 mutant reveals the impact of protein dynamics on substrate selectivity and SUMO chain linkages. Biochemistry. 2018 Dec 21. doi: 10.1021/acs.biochem.8b01045. [Epub ahead of print] PubMed PMID: 30574775.
15: Ren Y, Yobi A, Marshall L, Angelovici R, Rodriguez O, Holding DR. Generation and Evaluation of Modified Opaque-2 Popcorn Suggests a Route to Quality Protein Popcorn. Front Plant Sci. 2018 Dec 6;9:1803. doi: 10.3389/fpls.2018.01803. eCollection 2018. PubMed PMID: 30574157; PubMed Central PMCID: PMC6291453.
16: Al-Raawi D, Jones R, Wijesinghe S, Halsall J, Petric M, Roberts S, Hotchin NA, Kanhere A. A novel form of JARID2 is required for differentiation in lineage-committed cells. EMBO J. 2018 Dec 20. pii: e98449. doi: 10.15252/embj.201798449. [Epub ahead of print] PubMed PMID: 30573669.
17: Bernardini JP, Brouwer JM, Tan IK, Sandow JJ, Huang S, Stafford CA, Bankovacki A, Riffkin CD, Wardak AZ, Czabotar PE, Lazarou M, Dewson G. Parkin inhibits BAK and BAX apoptotic function by distinct mechanisms during mitophagy. EMBO J. 2018 Dec 20. pii: e99916. doi: 10.15252/embj.201899916. [Epub ahead of print] PubMed PMID: 30573668.
18: Zhou J, Wang X, Wang M, Chang Y, Zhang F, Ban Z, Tang R, Gan Q, Wu S, Guo Y, Zhang Q, Wang F, Zhao L, Jing Y, Qian W, Wang G, Guo W, Yang C. The lysine catabolite saccharopine impairs development by disrupting mitochondrial homeostasis. J Cell Biol. 2018 Dec 20. pii: jcb.201807204. doi: 10.1083/jcb.201807204. [Epub ahead of print] PubMed PMID: 30573525.
19: Nie W, Cai KZ, Li YZ, Zhang S, Wang Y, Guo J, Chen CG, Xu BC. Small Molecular Weight Aldose (d-Glucose) and Basic Amino Acids (l-Lysine, l-Arginine) Increase the Occurrence of PAHs in Grilled Pork Sausages. Molecules. 2018 Dec 19;23(12). pii: E3377. doi: 10.3390/molecules23123377. PubMed PMID: 30572669.
20: Brancatelli G, Dalcanale E, Pinalli R, Geremia S. Probing the Structural Determinants of Amino Acid Recognition: X-Ray Studies of Crystalline Ditopic Host-Guest Complexes of the Positively Charged Amino Acids, Arg, Lys, and His with a Cavitand Molecule. Molecules. 2018 Dec 19;23(12). pii: E3368. doi: 10.3390/molecules23123368. PubMed PMID: 30572602.

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